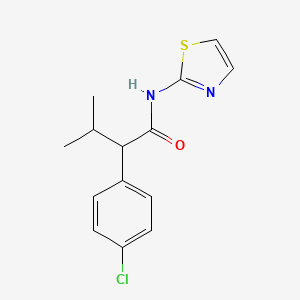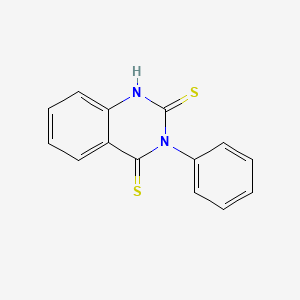
3-phenyl-1H-quinazoline-2,4-dithione
Vue d'ensemble
Description
3-Phenyl-1H-quinazoline-2,4-dithione is a chemical compound with the molecular formula C14H10N2S2 . It has a molecular weight of 270.38 . The compound is an orange solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 3-phenyl-1H-quinazoline-2,4-dithione involves several steps. The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate . This compound is then thiated with phosphorus pentasulphide in boiling anhydrous pyridine to yield 1 in good yield .Molecular Structure Analysis
The InChI code for 3-phenyl-1H-quinazoline-2,4-dithione is 1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
3-Phenyl-1H-quinazoline-2,4-dithione can undergo various chemical reactions. For instance, it can react with arylmagnesium halides to give 1,2,3,4-tetrahydro-2,4-diarylquinazoline2,4-diols . It can also react with alkylmagnesium halides to give 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones .Physical And Chemical Properties Analysis
3-Phenyl-1H-quinazoline-2,4-dithione is an orange solid . It has a molecular weight of 270.38 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
3-phenylquinazoline-2,4(1H,3H)-dithione serves as a precursor for synthesizing derivatives of 3H-quinazoline-4-ones. These derivatives, confirmed through spectral and analytical data, have shown potential as antibacterial, antifungal, and anticancer agents (Sharaf et al., 2021).
Chelating Behavior in Metal Complexes
Quinazoline(1H,3H)-2,4-dithione forms complexes with various metals like Rhodium and Ruthenium. The structures of these complexes were elucidated using infrared, visible spectra, and magnetic susceptibility data (Agarwala & Agarwala, 1972).
Palladium and Platinum Complex Formation
Complexes of quinazoline (1H,3H)-2,4-dithione with Palladium and Platinum have been prepared and studied. The structural analysis was performed using infrared and visible spectroscopic data (Agarwala & Agarwala, 1972).
Pharmaceutical Synthesis and Stability
Quinazoline derivatives have been utilized in pharmaceutical research for creating new substances. Studies on their stability under stressful conditions, such as exposure to high temperature, light, and oxidants, have been conducted. These studies are essential for preparing regulatory documents for pharmaceutical substances (Gendugov et al., 2021).
Microwave-promoted Synthesis
Microwave-promoted synthesis methods have been developed for creating functionalized quinazolines. This technique offers a rapid and convenient process for producing biologically active compounds containing the quinazoline ring system (Portela-Cubillo et al., 2009).
Biofilm Inhibition Studies
Quinazoline derivatives have been synthesized and assayed for biofilm inhibition against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These studies contribute to the development of novel antimicrobial agents (Rasapalli et al., 2020).
Orientations Futures
The future directions for the study and application of 3-phenyl-1H-quinazoline-2,4-dithione could involve exploring its potential biological activities. For instance, new derivatives of 3H-quinazoline-4-ones could be synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents .
Propriétés
IUPAC Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOAJCVIYRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



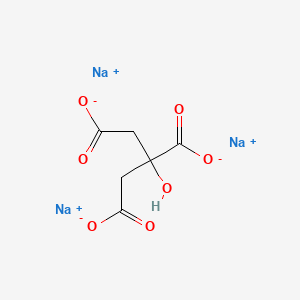
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
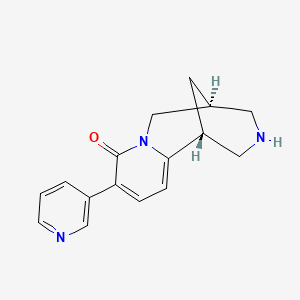
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)
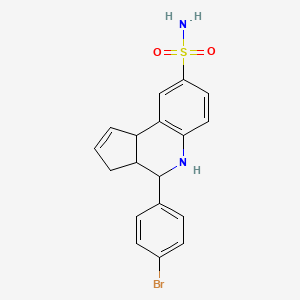
![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
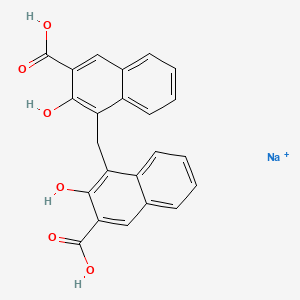
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
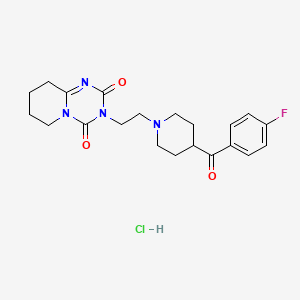
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
